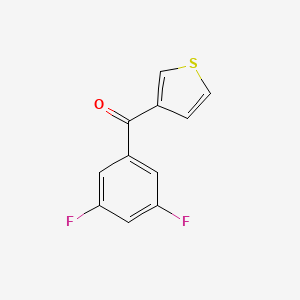

3-(3,5-Difluorobenzoyl)thiophene

Description

Significance of Thiophene (B33073) and Difluorobenzoyl Moieties in Advanced Organic Synthesis

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of medicinal and materials chemistry. nih.govnih.govbohrium.com Its aromatic nature, stemming from the six π-electrons in the ring, allows it to participate in a variety of chemical reactions, most notably electrophilic substitution. numberanalytics.com This reactivity makes the thiophene ring a versatile scaffold that can be readily functionalized to create a diverse array of complex molecules. nih.govnumberanalytics.com Thiophene and its derivatives are integral components in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.gov They are also utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com

The difluorobenzoyl moiety, on the other hand, introduces the influential element of fluorine into the molecular structure. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to fluorinated compounds. alfa-chemistry.comyoutube.com This stability is a highly desirable trait in the design of pharmaceuticals and advanced materials. youtube.com Furthermore, the presence of fluorine atoms can significantly alter the electronic properties of a molecule, influencing its reactivity, lipophilicity, and binding affinity to biological targets. youtube.comnih.gov The strategic placement of two fluorine atoms on the benzoyl group in 3-(3,5-Difluorobenzoyl)thiophene creates a unique electronic environment that can be exploited in various chemical transformations and applications.

The combination of the electron-rich thiophene ring and the electron-withdrawing difluorobenzoyl group in a single molecule results in a unique chemical entity with a broad spectrum of potential applications. The thiophene moiety provides a reactive handle for further chemical modifications, while the difluorobenzoyl group enhances stability and modulates electronic properties. This synergistic relationship makes this compound a valuable synthon for the construction of novel organic materials and biologically active compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKYDXNLQORNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641861 | |

| Record name | (3,5-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-64-7 | |

| Record name | (3,5-Difluorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 3 3,5 Difluorobenzoyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous assignment of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy is a powerful method for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of 3-(3,5-Difluorobenzoyl)thiophene, the protons on the thiophene (B33073) and benzoyl rings exhibit characteristic chemical shifts.

For the parent compound, this compound, the protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. The proton at position 2 of the thiophene ring is expected to resonate at a different frequency compared to the protons at positions 4 and 5 due to the influence of the adjacent sulfur atom and the benzoyl group. The protons on the 3,5-difluorobenzoyl ring will also have distinct signals. The two equivalent protons at positions 2 and 6 of the benzoyl ring will appear as a multiplet, while the proton at position 4 will be a separate multiplet, with their chemical shifts influenced by the electron-withdrawing fluorine atoms.

Derivatives of this compound will show predictable changes in their ¹H NMR spectra. For instance, the introduction of a substituent on the thiophene ring will alter the chemical shifts and coupling patterns of the remaining thiophene protons, providing clear evidence for the position of substitution.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3,5-Difluorophenol chemicalbook.com | H-2, H-6 | 6.45-6.50 | m | - |

| H-4 | 6.55-6.60 | m | - | |

| 3-Benzoyl-2,5-diphenylthiophene amazonaws.com | Aromatic H | 7.20-7.79 | m | - |

| 3,5-Di(pyrrol-2-yl)dithienothiophene rsc.org | Thienyl-H | 7.29 | s | - |

| Pyrrole-H | 6.88 | d | 2.2 | |

| Pyrrole-H | 6.49 | d | 2.2 | |

| Pyrrole-H | 6.35 | dd | 2.4, 2.9 |

Note: This table presents illustrative data from related compounds to provide a general understanding of expected chemical shifts. Actual values for this compound may vary.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment.

The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing significantly downfield (around 180-200 ppm) due to the strong deshielding effect of the adjacent oxygen atom. The carbon atoms of the thiophene ring will resonate in the aromatic region (typically 120-140 ppm), with their specific shifts influenced by the positions of the sulfur atom and the benzoyl substituent. The carbon atoms of the difluorobenzoyl ring will also appear in the aromatic region, and the carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| 3,5-Difluorophenol spectrabase.com | C-1 | 160.0 |

| C-2, C-6 | 102.5 (d, J=25 Hz) | |

| C-3, C-5 | 164.0 (d, J=245 Hz) | |

| C-4 | 98.0 (t, J=25 Hz) | |

| 3-Benzoyl-2,5-diphenylthiophene amazonaws.com | C=O | 192.91 |

| Aromatic C | 125.65-146.52 | |

| 3,5-Di(pyrrol-2-yl)dithienothiophene rsc.org | Aromatic C | 107.8-136.4 |

Note: This table presents illustrative data from related compounds to provide a general understanding of expected chemical shifts. Actual values for this compound may vary. 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine.

While ¹H and ¹³C NMR provide fundamental structural information, complex molecules often require more advanced techniques for complete and unambiguous assignment. Two-dimensional (2D) NMR experiments are crucial in this regard.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. For this compound and its derivatives, COSY spectra would definitively establish the connectivity of protons on both the thiophene and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is an invaluable tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly powerful for connecting different fragments of a molecule. For example, an HMBC experiment on this compound would show a correlation between the protons on the thiophene ring and the carbonyl carbon of the benzoyl group, confirming the connectivity between the two rings.

NOE (Nuclear Overhauser Effect): NOE experiments provide information about the spatial proximity of protons. While less critical for the planar aromatic systems of the parent compound, NOE can be essential for determining the stereochemistry of more complex derivatives with chiral centers or restricted bond rotation.

The combination of these 2D NMR techniques allows for a detailed and robust structural elucidation of this compound and its derivatives, leaving no ambiguity in the assignment of their molecular architecture. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups and can also provide insights into the conformational properties of a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group analysis.

For this compound, the most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the thiophene and difluorobenzoyl rings. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹), and the C-S stretching vibration of the thiophene ring. The C-F stretching vibrations of the difluorobenzoyl ring would also give rise to strong absorption bands, typically in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| C-S | Stretching | 600 - 800 |

Note: These are general ranges and the precise frequencies for this compound may differ slightly.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings would be particularly prominent. The C=C stretching modes of both the thiophene and the difluorobenzene rings, as well as the C-S stretching of the thiophene ring, would be readily observable. nih.gov The Raman spectrum of 3,5-difluorobenzonitrile, a related compound, has been studied in detail, and the vibrational modes have been assigned with the aid of theoretical calculations. nih.govsigmaaldrich.com A similar approach could be applied to this compound to gain a deeper understanding of its vibrational properties. jchps.comspectrabase.comspectrabase.com

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the functional groups present in this compound and its derivatives, corroborating the structural information obtained from NMR spectroscopy.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. By ionizing the compound and analyzing the mass-to-charge ratio of the resulting fragments, detailed information about its composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This technique is crucial for unequivocally identifying this compound and distinguishing it from isomers or compounds with similar nominal masses. The precise mass measurement helps in confirming the presence of fluorine and sulfur atoms, which have unique isotopic patterns.

The fragmentation pattern observed in the mass spectrum offers significant structural insights. In derivatives of benzoylthiophenes, cleavage often occurs at the bond between the carbonyl group and the thiophene ring, as well as at the bond between the carbonyl group and the phenyl ring. The fragmentation of thiophenol's molecular ion under electron impact has been shown to involve the isomerization to a thioketone. researchgate.net For substituted 1,2,4-oxadiazole (B8745197) derivatives, the primary cleavage corresponds to a formal retro 1,3-dipolar cycloaddition. sci-hub.st In the case of this compound, characteristic fragments would be expected to correspond to the difluorobenzoyl cation and the thienoyl cation, among others. The relative abundance of these fragments can be influenced by the position and nature of substituents on either the thiophene or the phenyl ring. sci-hub.st

A hypothetical fragmentation pattern for this compound is detailed in the table below, illustrating the expected cleavage points and resulting ionic species.

| Fragment Ion | Structure | m/z (calculated) | Significance |

| Molecular Ion [M]⁺ | C₁₁H₅F₂OS⁺ | 238.00 | Represents the intact ionized molecule. |

| [M - CO]⁺ | C₁₀H₅F₂S⁺ | 210.01 | Loss of a carbonyl group. |

| [C₇H₃F₂O]⁺ | Difluorobenzoyl cation | 141.01 | Cleavage of the C-C bond between the carbonyl and thiophene. |

| [C₄H₃S]⁺ | Thienyl cation | 83.99 | Cleavage of the C-C bond between the carbonyl and thiophene. |

| [C₇H₃F₂]⁺ | Difluorophenyl cation | 113.02 | Loss of CO from the difluorobenzoyl cation. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Oligomer/Polymer Analysis

For derivatives of this compound that are incorporated into oligomeric or polymeric structures, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique. wpmucdn.com MALDI is a soft ionization method that allows for the analysis of large molecules with minimal fragmentation. wpmucdn.com This is particularly useful for characterizing the molecular weight distribution of polymers. nih.govlsu.edu

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix, a small organic molecule that absorbs laser energy. nih.gov The choice of matrix is critical for successful analysis. For instance, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has proven to be an effective matrix for the analysis of poly(3-hexylthiophene) (P3HT), providing high sensitivity and signal-to-noise ratios. nih.gov Other matrices, such as terthiophene and dithranol, have also been used for the analysis of conducting polymers. lsu.edu The matrix facilitates the desorption and ionization of the polymer chains, which are then accelerated in an electric field and their time-of-flight to a detector is measured. This time is proportional to the mass-to-charge ratio, allowing for the determination of the molecular weights of the individual oligomers.

High-resolution MALDI-TOF MS has been successfully used to analyze the low-molecular-weight products from the photo-oxidation of poly(3-hexylthiophene). nih.gov This technique can also be applied to study the degradation or modification of polymers derived from this compound. Furthermore, MALDI-TOF MS can be used to identify the end-groups of polymer chains and to characterize the structure of copolymers. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide valuable information about the electronic structure and photophysical properties of molecules. These techniques are particularly useful for studying conjugated systems like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. For conjugated molecules like this compound, the absorption spectrum is dominated by π-π* transitions. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

The UV-Vis spectrum of a thiophene monomer typically shows a strong absorption band in the UV region. researchgate.net The introduction of a benzoyl group at the 3-position of the thiophene ring extends the conjugation, leading to a red-shift (bathochromic shift) of the absorption maximum. The two fluorine atoms on the benzoyl group, being electron-withdrawing, can further influence the electronic structure and the energy of the electronic transitions. The first absorption band of halothiophenes is a broad continuum centered around 240 nm. escholarship.org

The table below summarizes the expected UV-Vis absorption characteristics for this compound in a non-polar solvent.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~280-320 | High | Corresponds to the main conjugation system involving the thiophene and benzoyl moieties. |

| n → π | ~350-400 | Low | Involves the non-bonding electrons of the carbonyl oxygen; often appears as a shoulder on the main absorption band. |

Photoluminescence Properties and Fluorophore Development based on this compound

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is highly dependent on the molecular structure and environment. Thiophene-based compounds are known to be fluorogenic, and their emission properties can be tuned by chemical modification. nih.gov

While the parent this compound may exhibit some fluorescence, its derivatives can be designed to have enhanced emission properties for applications as fluorophores. The introduction of electron-donating or electron-accepting groups, or the extension of the conjugated system, can significantly alter the fluorescence quantum yield and the emission wavelength. For example, the fluorescence intensity of certain thiophene-derived dyes can be dramatically increased upon binding to a protein, making them useful for bio-imaging. nih.gov The development of fluorophores based on the this compound scaffold could involve creating donor-acceptor systems to promote intramolecular charge transfer (ICT), which often leads to strong and environmentally sensitive fluorescence.

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high accuracy. This information is crucial for understanding the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.

The crystal structure would reveal the dihedral angle between the thiophene and the difluorophenyl rings, which is a key determinant of the extent of electronic conjugation. Intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atoms), and π-π stacking between the aromatic rings, play a significant role in the crystal packing. mdpi.com These interactions can influence the bulk properties of the material, including its melting point, solubility, and solid-state photophysical properties. The analysis of the crystal structure of related compounds, such as derivatives of p-nitrophenyl glycopyranosides, has revealed complex networks of hydrogen bonds in the crystal lattice. nih.gov

A summary of crystallographic parameters that would be obtained from an X-ray diffraction study is presented below.

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. |

| Torsion Angles | The conformation of the molecule, particularly the twist between the rings. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-stacking. |

| Packing Diagrams | Visualization of how molecules are arranged in the crystal. |

Single-Crystal X-ray Diffraction of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound could be located. While studies on related thiophene derivatives and fluorinated benzoyl compounds exist, the precise crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates for this compound, have not been publicly reported.

To provide context, single-crystal X-ray diffraction is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, researchers can deduce the crystal system, space group, and the exact position of each atom, leading to the determination of bond lengths, bond angles, and torsional angles.

Although direct data for the target compound is unavailable, studies on similar structures, such as other substituted benzoylthiophenes, reveal common structural motifs. For instance, research on various 3-substituted benzothiophenes has shown that their crystal structures are often stabilized by a network of hydrogen bonds.

Investigation of Supramolecular Interactions and Crystal Lattice Arrangements

The study of supramolecular interactions and crystal lattice arrangements provides insight into how individual molecules assemble to form a crystalline solid. These interactions, which are non-covalent in nature, include hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence and nature of fluorine atoms in a molecule, such as in this compound, can significantly influence these interactions.

The arrangement of molecules in the crystal lattice can adopt various motifs, such as herringbone or layered structures, depending on the interplay of these supramolecular forces. Without experimental data for this compound, a definitive description of its crystal lattice arrangement remains speculative.

Chemical Reactivity and Transformation Pathways of 3 3,5 Difluorobenzoyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 3-(3,5-Difluorobenzoyl)thiophene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. youtube.comwikipedia.org Thiophene and its derivatives are generally more reactive than their benzene (B151609) counterparts in such substitutions. fiveable.me However, the reactivity and regioselectivity of the thiophene ring in this specific molecule are significantly influenced by the substituent at the 3-position.

The 3-benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted thiophene. echemi.compressbooks.pub This deactivation occurs because the carbonyl group pulls electron density from the ring, making it less nucleophilic. echemi.com Despite this deactivation, electrophilic substitution can still be achieved, often requiring harsher conditions than for activated rings.

In terms of regioselectivity, substituents on an aromatic ring direct incoming electrophiles to specific positions. echemi.comlibretexts.org For a 3-substituted thiophene, the available positions for substitution are C2, C4, and C5. The electron-withdrawing benzoyl group acts as a meta-director. In the context of the thiophene ring, this would suggest substitution at the C4 or C5 position relative to the point of attachment. However, in thiophene chemistry, substitution at the α-positions (C2 and C5) is generally favored over the β-positions (C3 and C4). towson.edu The deactivating 3-benzoyl group will direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position, as these are electronically and sterically favored over the C4 position. Common electrophilic substitution reactions that could be applied include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂/FeBr₃), introducing nitro or bromo groups, respectively, onto the thiophene ring. pressbooks.pubslideshare.net

Reactions Involving the Ketone Moiety of the Benzoyl Group

The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone moiety in this compound is a prime site for a variety of transformations.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the ketone's carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.org Nucleophilic addition is a characteristic reaction of ketones, proceeding through a two-step mechanism: initial attack by the nucleophile on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol product. libretexts.orgwikipedia.orgwikipedia.org

A range of nucleophiles can be employed:

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, converting the ketone into the corresponding secondary alcohol, (3,5-difluorophenyl)(thiophen-3-yl)methanol. youtube.com

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) act as carbon nucleophiles, attacking the ketone to form a new carbon-carbon bond. A subsequent acidic workup yields a tertiary alcohol. youtube.com

Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.org

Condensation reactions, which join two molecules with the loss of a small molecule like water, are also important transformations for ketones. organic-chemistry.orgyoutube.com While the molecule lacks α-hydrogens on the thiophene side of the ketone, preventing self-aldol condensation, it can react with other enolizable carbonyl compounds in crossed-aldol reactions. More applicable are reactions like the Wittig reaction, where a phosphorus ylide (Ph₃P=CR₂) converts the ketone into an alkene, or the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion and often provides better control over the stereochemistry of the resulting alkene.

Stereoselective Reductions and Oxidations

The ketone in this compound is prochiral, meaning its reduction can generate a new stereocenter. While standard reducing agents like NaBH₄ would produce a racemic mixture of the two possible alcohol enantiomers, stereoselective methods can be used to synthesize one enantiomer preferentially.

A prominent method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. nih.govorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a borane (B79455) source (like BH₃•THF). nih.govresearchgate.netyoutube.com The ketone coordinates to the chiral catalyst in a specific orientation, allowing the hydride to be delivered to one face of the carbonyl group preferentially. youtube.com This method is highly effective for a wide range of ketones, including aryl-aliphatic ketones, and can achieve high enantiomeric excess (ee). nih.gov The predictable stereochemical outcome depends on which enantiomer of the catalyst is used. youtube.com

The ketone can also undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.org The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxidation depends on the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this compound, the competition is between the 3-thienyl group and the 3,5-difluorophenyl group. The 3,5-difluorophenyl group would be expected to migrate, yielding the ester 3,5-difluorophenyl 3-thenoate.

Cross-Coupling Reactions of Substituted Thiophenes with Aryl/Heteroaryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While this compound itself is not directly used in these reactions as a coupling partner, it can be readily converted into a suitable substrate. By performing an electrophilic halogenation on the thiophene ring, as described in section 4.1, one can introduce a bromine or iodine atom, likely at the 5-position, to create a derivative like 2-bromo-4-(3,5-difluorobenzoyl)thiophene or 5-bromo-3-(3,5-difluorobenzoyl)thiophene.

This halogenated thiophene can then participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as an arylboronic acid or boronic ester, in the presence of a palladium catalyst and a base. slideshare.net This is a widely used and versatile method for creating biaryl structures.

Stille Coupling: This involves the reaction of the aryl halide with an organostannane (organotin compound) catalyzed by palladium.

Direct Arylation Polycondensation (DArP): This newer method circumvents the need to pre-functionalize both coupling partners by activating a C-H bond on one of the arenes, making it a more atom-economical and greener alternative. organic-chemistry.org

These reactions are fundamental in synthesizing more complex molecules, including oligomers and polymers for materials science, or pharmacologically active compounds. wikipedia.org

Polymerization Reactions Utilizing this compound as a Monomer

Thiophene and its derivatives are key building blocks for conjugated polymers, materials of great interest for applications in organic electronics. organic-chemistry.org this compound can serve as a monomer in the synthesis of such polymers.

Oxidative Polymerization for Conjugated Polymer Formation

Oxidative polymerization is a common method for synthesizing polythiophenes. organic-chemistry.org In this process, the monomer is treated with a chemical oxidant, most commonly iron(III) chloride (FeCl₃). researchgate.net The reaction proceeds via the oxidation of the monomer to form a radical cation. These radical cations then couple, typically through the 2- and 5-positions of the thiophene rings, eliminating protons to re-aromatize and extend the polymer chain. organic-chemistry.org

The idealized reaction for a generic 3-substituted thiophene is: n (Substituted Thiophene) → [-(Substituted Thienylene)-]n + 2n H⁺ + 2n e⁻

For this compound, this would result in the formation of poly[this compound]. The properties of the resulting polymer are heavily influenced by the substituent on the thiophene backbone. The bulky and electron-withdrawing 3,5-difluorobenzoyl group would affect the polymer's solubility, morphology, and electronic properties, such as its band gap and conductivity. The presence of fluorine atoms, as seen in other fluorinated polythiophenes, can have significant effects on the polymer's organization and electronic characteristics. nih.gov The reaction conditions, such as the choice of solvent and the order of reagent addition, can also impact the molecular weight and yield of the resulting conjugated polymer. researchgate.net

Controlled Polymerization Techniques

While specific studies on the controlled polymerization of this compound are not extensively documented in publicly available research, its structure lends itself to several established polymerization methodologies used for thiophene-based monomers. The presence of activatable C-H or C-halogen bonds on the thiophene ring is crucial for these processes.

For this compound to be a viable monomer for controlled polymerization, it would typically first need to be functionalized, for instance, through halogenation of the thiophene ring at the 2- and 5-positions. This di-halogenated monomer could then potentially undergo polymerization through various cross-coupling reactions that allow for the formation of well-defined polymer chains with controlled molecular weight and low polydispersity.

Commonly employed controlled polymerization methods for thiophene derivatives include:

Grignard Metathesis (GRIM) Polymerization: This technique involves the formation of a Grignard reagent from a brominated thiophene monomer, followed by nickel-catalyzed polymerization. This method is known for producing high molecular weight, regioregular polythiophenes.

Kumada Catalyst-Transfer Polycondensation (KCTP): This is another powerful nickel-catalyzed method that proceeds through a chain-growth mechanism, offering excellent control over the polymer's molecular weight and end-groups.

Stille Catalyst-Transfer Polycondensation (SCTP): Utilizing a palladium catalyst, this method involves the coupling of a stannylated thiophene monomer with a dihalogenated comonomer. It is also a chain-growth polymerization that yields well-defined polymers.

Suzuki Catalyst-Transfer Polycondensation (SCTP): This palladium-catalyzed reaction couples a boronic acid or ester-functionalized thiophene with a dihalogenated comonomer and can also proceed in a controlled manner.

The bulky and electron-withdrawing nature of the 3-(3,5-difluorobenzoyl) substituent would likely influence the polymerization process. It could affect the solubility of the resulting polymer and potentially alter its electronic and morphological properties compared to simpler poly(3-substituted-thiophene)s.

Transformations of the Fluorinated Phenyl Group

The 3,5-difluorophenyl group of the molecule presents a platform for further chemical modifications, such as halogenation and hydrodefluorination. These transformations would alter the electronic properties of the molecule and any resulting polymers.

Halogenation:

Further halogenation of the difluorinated phenyl ring is an electrophilic aromatic substitution reaction. The fluorine atoms are deactivating and ortho-, para-directing. However, in 3,5-difluorobenzoyl thiophene, the positions ortho and para to the fluorine atoms are already substituted or sterically hindered. The most likely positions for further halogenation on the phenyl ring would be the C2, C4, or C6 positions, which are ortho or para to the benzoyl group's carbonyl, a deactivating meta-director. The combined deactivating effects of the two fluorine atoms and the benzoyl group would make further electrophilic halogenation on this ring challenging, likely requiring harsh reaction conditions.

Alternatively, the thiophene ring is significantly more susceptible to electrophilic halogenation than the deactivated difluorophenyl ring. Therefore, selective halogenation of the thiophene ring would be the more probable outcome under standard halogenating conditions.

Hydrodefluorination:

Hydrodefluorination involves the replacement of a fluorine atom with a hydrogen atom. This transformation is of interest for fine-tuning the electronic properties of fluorinated aromatic compounds. Various methods have been developed for the hydrodefluorination of fluoroarenes, often employing transition metal catalysts or strong reducing agents.

Potential methods for the hydrodefluorination of the 3,5-difluorophenyl group in this compound could include:

Catalytic Hydrogenation: This might be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions would need to be carefully controlled to avoid reduction of the ketone or the thiophene ring.

Reductive Dehalogenation with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst could potentially effect hydrodefluorination. However, these reagents would also readily reduce the ketone functionality.

Photoredox Catalysis: Emerging methods in photoredox catalysis have shown promise for C-F bond activation and could potentially be applied for a more selective hydrodefluorination under milder conditions.

The selective mono-hydrodefluorination to yield a 3-fluorobenzoyl derivative or a complete hydrodefluorination to a benzoyl derivative would significantly alter the electronic and steric profile of the molecule.

Computational and Theoretical Investigations of 3 3,5 Difluorobenzoyl Thiophene

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric characteristics of molecules. By approximating the electron density of a system, DFT can accurately predict a range of properties for compounds like 3-(3,5-Difluorobenzoyl)thiophene.

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential applications in materials science. DFT calculations are particularly adept at describing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, while the LUMO is likely centered on the electron-withdrawing 3,5-difluorobenzoyl moiety. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, which can lead to interesting photophysical properties.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electrophilic and nucleophilic regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the fluorine atoms would be regions of high electron density (negative potential), while the hydrogen atoms and parts of the aromatic rings would be electron-deficient (positive potential).

A hypothetical representation of HOMO-LUMO data for a similar thiophene-based molecule is presented in the table below to illustrate the typical outputs of such a study.

| Molecular Orbital | Energy (eV) | Predominant Localization |

| LUMO | -2.5 | 3,5-Difluorobenzoyl ring |

| HOMO | -6.0 | Thiophene ring |

| Energy Gap | 3.5 |

Note: The data in this table is illustrative for a generic thiophene-ketone system and not the result of a specific calculation on this compound.

DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental data from infrared (IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be made. This correlation is invaluable for confirming the structure of a synthesized compound.

For this compound, key vibrational modes would include the C=O stretch of the ketone, the C-F stretches of the difluorobenzoyl ring, and various C-S and C-H vibrations of the thiophene ring. While specific theoretical vibrational data for this compound is not published, DFT has been successfully used to interpret the vibrational spectra of many related thiophene and benzoyl derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them.

For this compound, an MD simulation could provide insights into the flexibility of the bond linking the two rings and how the molecule behaves in different solvent environments. This information is particularly useful for understanding how the molecule might interact with other molecules in a solution or within a material matrix.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

DFT can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states—the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, theoretical studies could be used to explore the mechanism of the Friedel-Crafts acylation used to synthesize this compound, or to predict its reactivity in subsequent chemical transformations. Such studies provide a molecular-level understanding of why certain reactions are favored over others.

Molecular Docking Studies for Understanding Intermolecular Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a small molecule might interact with a biological target, such as an enzyme or receptor. It can also be applied to materials science to model the interaction of a molecule with a surface or within a crystal lattice.

In the context of this compound, molecular docking could be used to explore its potential as an inhibitor of a particular enzyme by modeling its fit within the enzyme's active site. The docking results would highlight key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, that contribute to the binding affinity.

The table below illustrates the type of data that can be obtained from a molecular docking study of a thiophene derivative with a hypothetical protein target.

| Interaction Type | Interacting Residues of Protein | Distance (Å) |

| Hydrogen Bond | TYR 88 | 2.9 |

| Pi-Stacking | PHE 152 | 4.5 |

| Van der Waals | LEU 85, ILE 150 | N/A |

Note: This table presents hypothetical data for a generic thiophene ligand to illustrate the outputs of a molecular docking study.

Synthesis and Characterization of Derivatives and Analogues of 3 3,5 Difluorobenzoyl Thiophene

Structural Modifications of the Thiophene (B33073) Ring

The thiophene nucleus is a versatile platform for substitution, enabling the introduction of a wide array of functional groups that can modulate the electronic properties, steric profile, and metabolic stability of the molecule.

The functionalization of the thiophene ring at positions C2, C4, and C5 can be achieved through various established synthetic methodologies. The high reactivity of the C2 and C5 positions on the thiophene ring makes them particularly amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. pitt.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forging carbon-carbon bonds. These reactions typically involve the coupling of a halogenated thiophene derivative with an appropriate boronic acid (Suzuki) or organostannane (Stille) reagent. For instance, a bromo-substituted 3-(3,5-difluorobenzoyl)thiophene could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. researchgate.net This approach offers a high degree of control and functional group tolerance.

Direct C-H Arylation: More recent methods focus on the direct C-H arylation of thiophenes, which avoids the pre-functionalization step of creating a halide. This can be an efficient, atom-economical route to couple aryl or heteroaryl bromides directly with the thiophene core, often at the C2 position. scilit.com

Friedel-Crafts and Related Reactions: While the benzoyl group is deactivating, Friedel-Crafts acylation or alkylation could potentially introduce substituents, although harsher conditions might be required.

The table below summarizes potential synthetic strategies for introducing various substituents onto the thiophene ring of a 3-aroylthiophene scaffold.

| Substituent Type | Position(s) | Synthetic Method | Key Reagents | Reference Analogy |

| Aryl / Heteroaryl | C2, C5 | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | researchgate.net |

| Aryl / Heteroaryl | C2, C5 | Stille Coupling | Aryl/Heteroaryl Stannane, Pd Catalyst | nih.gov |

| Aryl / Heteroaryl | C2 | Direct C-H Arylation | Aryl/Heteroaryl Bromide, Pd Catalyst | scilit.com |

| Alkyl | C2, C5 | Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | youtube.com |

Incorporating additional heteroatoms into the thiophene ring or fusing new heterocyclic rings onto the thiophene core leads to significant structural and electronic changes. This is often achieved by starting with a functionalized thiophene, such as an aminothiophene, which can then be cyclized with various reagents.

Thienopyrimidines: 2-Amino-3-acylthiophene derivatives are common precursors for the synthesis of thieno[2,3-d]pyrimidines. nih.govmdpi.com For example, a hypothetical 2-amino-3-(3,5-difluorobenzoyl)thiophene could be cyclized with reagents like formamide (B127407) or isothiocyanates to construct a fused pyrimidine (B1678525) ring. nih.gov This creates a bicyclic system where a nitrogen-containing ring is annulated to the original thiophene.

Thienopyridines: Similarly, thieno[2,3-c]pyridines can be synthesized from appropriately substituted aminothiophenes. scilit.com These reactions often involve condensation and cyclization steps to build the fused pyridine (B92270) ring, introducing a nitrogen atom into the heterocyclic system. mdpi.comnih.gov

| Fused Heterocycle | Precursor | Key Reaction Type | Common Reagents | Reference Analogy |

| Thieno[2,3-d]pyrimidine | 2-Amino-3-acylthiophene | Condensation/Cyclization | Formamide, Isothiocyanates, Ethyl Chloroformate | nih.govmdpi.comnih.gov |

| Thieno[2,3-c]pyridine | 2-Amino-3-cyanothiophene derivative | Condensation/Cyclization | Carbonyl compounds, Malononitrile | scilit.commdpi.com |

| Thienothiophene | 3-Mercaptothiophene derivative | Intramolecular Cyclization | N/A | organic-chemistry.org |

Structural Modifications of the Difluorobenzoyl Moiety

Altering the substitution pattern on the benzoyl ring can profoundly impact the molecule's electronic distribution, conformation, and potential interactions with biological targets.

The synthesis of analogues with different fluorination patterns typically involves starting with differently substituted raw materials. Instead of 3,5-difluorobenzoyl chloride, one could use other isomers like 2,4-difluorobenzoyl chloride or 4-fluorobenzoyl chloride in a Friedel-Crafts acylation with thiophene. This approach allows for the systematic exploration of how the position and number of fluorine atoms affect the molecule's properties. The synthesis of various poly(aryl ether ketone) (PAEK) polymers from different difluorobenzophenone monomers, such as 3,5-difluorobenzophenone (B68835) and 4,4'-difluorobenzophenone, illustrates the principle of using isomeric starting materials to control the final structure. wright.edu

To synthesize analogues with other substituents on the benzoyl ring, one can employ a Friedel-Crafts acylation of thiophene with a suitably substituted benzoyl chloride. This method provides direct access to a wide range of derivatives.

Electron-Withdrawing Groups: To introduce groups like nitro (NO₂) or other halogens (Cl, Br), one would use the corresponding benzoyl chloride (e.g., 3-nitrobenzoyl chloride, 3-chlorobenzoyl chloride) in the acylation reaction. The presence of a strong electron-withdrawing nitro group on a benzoyl moiety has been shown to facilitate certain subsequent reactions, such as nucleophilic aromatic substitution on the ring. nih.gov

Electron-Donating Groups: Similarly, electron-donating groups like methoxy (B1213986) (OCH₃) or methyl (CH₃) can be introduced by using benzoyl chlorides bearing these substituents.

The table below outlines the synthesis of analogues by modifying the benzoyl moiety.

| Modification | Synthetic Strategy | Starting Material Example | Reference Analogy |

| Altered Fluorination | Friedel-Crafts acylation | 2,4-Difluorobenzoyl chloride | wright.edu |

| Other Halogens | Friedel-Crafts acylation | 3-Chlorobenzoyl chloride | nih.gov |

| Electron-Withdrawing Group | Friedel-Crafts acylation | 3-Nitrobenzoyl chloride | nih.gov |

| Electron-Donating Group | Friedel-Crafts acylation | 3-Methoxybenzoyl chloride | N/A |

Design and Synthesis of Bridged and Polycyclic Systems Incorporating this compound Fragments

Building upon the foundational structure of this compound, more complex bridged and polycyclic systems can be designed and synthesized. These advanced structures are often created by forming new rings that are fused to or bridge different parts of the initial molecule.

The synthesis of such systems typically relies on the strategic placement of reactive functional groups on the parent molecule. As discussed previously (Section 6.1.2), an amino group on the thiophene ring is a key functional handle for constructing fused heterocyclic systems like thienopyrimidines and thienopyridines. scilit.comnih.gov For example, a 2-amino-3-(3,5-difluorobenzoyl)thiophene derivative can serve as a building block. Reaction with appropriate bifunctional reagents can lead to the formation of a new ring fused to the thiophene core, resulting in a tricyclic system. The synthesis of thieno[3,2-d]pyrimidines and benzothieno[2,3-c]pyridines from substituted aminothiophenes provides a clear precedent for these types of cyclization strategies. nih.govresearchgate.net

Another approach could involve intramolecular reactions. If both the thiophene and the benzoyl ring are functionalized with mutually reactive groups, an intramolecular cyclization could lead to a bridged system, creating a rigid, polycyclic architecture. For instance, a nucleophilic group on the thiophene ring could potentially attack an electrophilic site on the benzoyl ring (or vice versa) to form a new ring connecting the two moieties.

Stereochemical Aspects of Derivatives (e.g., E/Z Isomerism, Chiral Derivatives)

The stereochemistry of derivatives of this compound is a critical aspect of their design and synthesis, influencing their biological activity and material properties. This section explores the key stereochemical considerations, namely E/Z isomerism in unsaturated derivatives and the generation of chiral centers, particularly through the asymmetric reduction of the ketone moiety.

E/Z Isomerism in Unsaturated Derivatives

E/Z isomerism, a form of stereoisomerism, can arise in derivatives of this compound when a carbon-carbon double bond is introduced into the molecule, and each carbon of the double bond is substituted with two different groups. wikipedia.orgyoutube.comlibretexts.org The configuration of the substituents around the double bond is designated as 'E' (from the German entgegen, meaning opposite) if the highest priority groups on each carbon are on opposite sides, and 'Z' (from the German zusammen, meaning together) if they are on the same side. wikipedia.orglibretexts.org The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

For instance, in the synthesis of derivatives where the thiophene or benzoyl ring is further functionalized to include an alkene, the potential for E/Z isomers exists. The formation of a specific isomer, or a mixture of both, depends on the reaction conditions and the steric and electronic properties of the substituents. Control over the E/Z stereochemistry is often crucial as the different isomers can exhibit distinct physical, chemical, and biological properties.

An example of where E/Z isomerism could be relevant is in the formation of oxime derivatives from the ketone. The reaction of this compound with hydroxylamine (B1172632) or its derivatives would lead to an oxime with a C=N double bond, which can also exhibit E/Z isomerism. The orientation of the hydroxyl group relative to the other substituents on the nitrogen and carbon atoms would define the E and Z isomers.

Chiral Derivatives

The carbonyl group of this compound represents a prochiral center. Asymmetric reduction of this ketone to a secondary alcohol introduces a new stereocenter, leading to the formation of enantiomerically enriched or pure chiral derivatives. The synthesis of such chiral molecules is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

One of the most common methods to achieve this transformation is through asymmetric transfer hydrogenation. researchgate.net This method typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

For example, the asymmetric reduction of a diaryl ketone, a class of compounds to which this compound belongs, can be achieved with high efficiency. researchgate.net The resulting chiral alcohol, (R)- or (S)-(3,5-difluorophenyl)(thiophen-3-yl)methanol, can then be used as a versatile building block for the synthesis of more complex chiral molecules.

The table below summarizes potential chiral derivatives of this compound and the typical stereochemical outcomes that can be expected from their synthesis.

| Derivative Type | Synthetic Approach | Potential Stereochemical Outcome |

| Chiral Alcohol | Asymmetric reduction of the ketone | Enantiomerically enriched (R)- or (S)-alcohol |

| Chiral Amine | Reductive amination with a chiral amine or using a chiral reducing agent | Diastereomerically or enantiomerically enriched amine |

| Atropisomeric Derivatives | Introduction of bulky substituents at the ortho positions of the benzoyl ring and/or the 2-position of the thiophene ring to restrict rotation around the C-C single bond. | Enantiomerically stable atropisomers |

The development of stereoselective synthetic routes to derivatives of this compound is an active area of research. rsc.org The ability to control the three-dimensional arrangement of atoms in these molecules is essential for unlocking their full potential in various applications.

Advanced Applications of 3 3,5 Difluorobenzoyl Thiophene in Chemical Research

Utility as a Key Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-(3,5-Difluorobenzoyl)thiophene makes it a valuable building block for creating more complex molecular structures. Thiophene (B33073) and its derivatives are a crucial class of heterocyclic compounds that serve as foundational materials for a wide array of functional organic molecules. nih.gov The presence of the thiophene ring, which is electron-rich, and the attached benzoyl group allows for a variety of chemical transformations.

This compound can serve as a precursor in multi-step syntheses. For instance, thiophene derivatives are often employed in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. These reactions enable the extension of π-conjugated systems by linking the thiophene unit with other aromatic compounds, leading to the creation of larger, more complex molecules with tailored electronic and optical properties. smolecule.com The fluorine atoms on the benzoyl group are particularly significant as they can modify the electronic properties of the resulting molecules, influence their molecular packing in the solid state, and enhance their stability. smolecule.com Thiophene derivatives are used as raw materials in the synthesis of various biologically active agents and functional materials. nih.gov The strategic placement of the difluorobenzoyl group on the thiophene ring provides a synthetic handle for constructing intricate architectures designed for specific applications in materials science and medicinal chemistry. nih.gov

Applications in Organic Electronics and Optoelectronic Materials Science

Thiophene-based molecules are cornerstones in the field of organic electronics due to their inherent charge transport capabilities and structural versatility. rsc.org The π-conjugated systems of thiophenes are central to their function in electronic devices. nih.gov The specific compound this compound is of interest in this area because the incorporation of fluorine atoms and a ketone linker can fine-tune the electronic energy levels (HOMO/LUMO) and charge transport characteristics of materials derived from it.

Thiophene-based π-conjugated small molecules and polymers are the subject of significant research for their use as organic semiconductors. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences intermolecular interactions and solid-state packing—factors critical for efficient charge carrier transport. nih.gov The design of novel thiophene-based polymer semiconductors with high-performance characteristics involves careful monomer design and control over π-conjugation. nih.gov

Derivatives of thiophene can be polymerized to form conductive polymers. smolecule.com For example, oxidative polymerization can create polymers from thiophene monomers. smolecule.com The resulting materials, often referred to as polythiophenes, are a major class of organic semiconductors used in devices like organic field-effect transistors (OFETs). nih.govntu.edu.twscispace.com The introduction of the 3,5-difluorobenzoyl group into a polymer backbone can enhance the electron-accepting properties of the material, potentially leading to n-type or ambipolar semiconductors, which are less common but highly desirable for complex organic circuits. The fluorine atoms can also promote more ordered molecular packing, which is known to enhance charge carrier mobility. nih.gov

Table 1: Representative Thiophene-Based Polymer Semiconductors and their Properties

| Polymer/Small Molecule | Application | Key Structural Feature | Reported Mobility (cm²/V·s) |

| Poly(3-hexylthiophene) (P3HT) | OFETs, OPVs | Regioregular alkyl side chains | ~0.045 to >0.1 |

| DTTR-TTA | OFETs | Extended tetrathienoacene core | 0.016 |

| PDTT-SBT Polymer Blend | OFETs | Blend of crystalline small molecule and polymer | 0.22 |

| Thieno[3,2-b]thiophene Polymers | OFETs | Liquid-crystalline properties | Enhanced mobility in mesophase |

This table presents data for representative thiophene-based materials to illustrate the range of properties achievable through structural design. Data sourced from multiple studies. ntu.edu.twscispace.com

Thiophene-based materials are widely investigated for their potential in emissive applications. rsc.orgrsc.org Their utility stems from the high polarizability of the sulfur atom and the potential for extensive structural modification, which together can lead to stable, highly fluorescent materials. researchgate.net The combination of optical properties and the capacity for self-assembly makes luminescent liquid crystals and conjugated polymers containing thiophene attractive for use in OLEDs. researchgate.net

While some simple thiophenes have low emission quantum yields, chemical modifications can significantly enhance their fluorescence. rsc.orgrsc.org The this compound moiety can be incorporated into larger molecules designed as emitters in OLEDs. The electron-withdrawing nature of the difluorobenzoyl group can be used to tune the emission color and improve the quantum efficiency of the material. By creating molecules with distinct electron-donating and electron-accepting segments (a common strategy in designing OLED emitters), the difluorobenzoylthiophene unit could serve as a key building block. Research has shown that creating highly conjugated systems by linking thiophenes with other aromatic units can induce or improve luminescent properties. researchgate.net This approach is critical for developing new materials for applications such as fluorescent biomarkers and advanced display technologies. rsc.org

The development of high-performance organic solar cells relies on materials that can efficiently absorb light and transport charge. rsc.org Thiophene-based conjugated systems, including both polymers and small molecules, are extensively used as the electron-donor material in the active layer of organic photovoltaic (OPV) devices. rsc.orgnih.gov The performance of these devices is critically linked to the molecular architecture of the active materials. rsc.org

The properties of this compound make it a candidate for integration into materials for OPVs. The introduction of fluorine atoms into the molecular structure of donor or acceptor materials is a well-established strategy in the OPV field for lowering the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in the final device. Furthermore, the rigid and polar nature of the benzoyl group could influence the morphology of the bulk heterojunction active layer, which is a key determinant of device efficiency. While this specific compound may not be a primary light absorber itself, its use as a building block in more complex donor or acceptor molecules for OPVs is a promising area of exploration. ambeed.com

Integration into Advanced Functional Materials

Beyond mainstream electronics, the unique structural features of this compound lend themselves to the creation of other advanced functional materials where molecular shape and electronic properties are paramount.

Blue-phase liquid crystals (BPLCs) are of great interest for next-generation display and optoelectronic applications due to their unique three-dimensional periodic structures and fast response times. mdpi.com A significant challenge for their practical use is their typically narrow temperature operating range. mdpi.comresearchgate.net Research has focused on stabilizing the blue phase over a wider temperature range by doping the BPLC host with chiral compounds or specially designed bent-shaped molecules. mdpi.com

Thiophene has been utilized as the central core in bent-shaped molecules designed for this purpose. mdpi.com The bending angle of molecules with a 2,5-disubstituted thiophene core is approximately 154°, which is thought to facilitate the formation of twisted molecular configurations that can stabilize the blue phase. mdpi.com In one study, various bent-core derivatives with a thiophene central ring were synthesized and investigated for their effect on the blue-phase temperature range. mdpi.com It was found that adding certain rigid, bent-shaped thiophene molecules to a BPLC host significantly broadened the blue-phase temperature range from an initial value of less than 4°C to as much as 24°C. mdpi.comresearchgate.net While the direct study of derivatives with fluorine atom substitution in that specific research showed only a cholesteric phase, the work highlights the high sensitivity of the blue phase to the precise molecular structure of the dopant. mdpi.comresearchgate.net The incorporation of the polar and rigid 3,5-difluorobenzoyl group into such a bent-core design could offer a new avenue for tuning the molecular interactions and potentially enhancing the stability of the blue phase.

No Publicly Available Research Supports Advanced Applications of this compound in Specified Fields

Extensive searches of publicly available scientific literature and research databases have revealed no specific information regarding the advanced applications of the chemical compound this compound in the development of responsive materials or for probing mechanistic insights in catalytic and organic reactions. Consequently, it is not possible to provide an article on this subject that meets the requested criteria for detailed, scientifically accurate content and data.

The investigation into the use of this compound in the specified advanced chemical research areas, namely for creating responsive materials like chemosensors and for mechanistic studies in reactions such as cross-coupling, did not yield any relevant research findings. This suggests that while this compound may be synthesized and available as a chemical intermediate, its direct application and study in these specialized fields are not documented in accessible scientific publications.

Further attempts to broaden the search to include derivatives or related compounds containing the this compound moiety also failed to uncover the specific, in-depth information required to construct the requested article, which was to be strictly focused on the provided outline. Without primary research data, case studies, or detailed findings, any attempt to generate the specified content would be speculative and would not adhere to the required standards of scientific accuracy and authoritativeness.

Therefore, the sections on the "Development of Responsive Materials based on Chemical Transformations" and "Probing Mechanistic Insights in Catalytic and Organic Reactions" for this compound cannot be substantiated with evidence from the current body of scientific literature.

Future Research Directions and Emerging Trends for 3 3,5 Difluorobenzoyl Thiophene

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry's shift towards environmental stewardship is driving the development of green synthetic routes for complex molecules like 3-(3,5-Difluorobenzoyl)thiophene. Future research will prioritize the minimization or elimination of hazardous substances and the reduction of energy consumption and waste. e3s-conferences.org

Key strategies in this area include:

Palladium-Catalyzed Direct C-H Arylation: This technique emerges as a highly attractive alternative to traditional cross-coupling reactions. unito.it By directly coupling a C-H bond of the thiophene (B33073) ring with a difluorobenzoyl source, it eliminates the need for pre-functionalization (e.g., organometallic reagents), thus reducing synthetic steps and atom economy. unito.it A significant advancement is the use of water as the sole reaction medium, which not only enhances the green credentials of the process but has been shown to be effective even with low-purity industrial wastewater. unito.it

Energy-Efficient Methodologies: Research is focused on lowering the energy footprint of synthesis. This includes exploring microwave-assisted reactions and developing more active catalysts that allow for lower reaction temperatures and shorter reaction times, moving away from prolonged heating at high temperatures. unito.itnih.gov

One-Pot Reactions: Integrating multiple synthetic steps into a single, continuous process (a "one-pot" reaction) is a crucial goal. rsc.org This approach minimizes the need for isolating and purifying intermediates, which significantly reduces solvent usage and waste generation, aligning with the principles of green chemistry. rsc.org

Use of Greener Solvents and Recyclable Catalysts: The move away from volatile and often toxic organic solvents towards water or bio-based solvents is a central theme. unito.iteurekaselect.com Furthermore, developing catalysts, such as those tagged with cyclodextrins, that can be easily recovered and reused for multiple cycles is essential for creating economically viable and sustainable processes. researchgate.net

The effectiveness of these green approaches can be quantified using metrics like the E-factor (Environmental Factor), which measures the ratio of waste generated to the desired product. e3s-conferences.org The goal is to develop synthetic routes with significantly lower E-factors compared to traditional methods. e3s-conferences.org

| Green Chemistry Approach | Key Advantages | Relevant Research Focus |

| Direct C-H Arylation | Reduces synthetic steps; High atom economy; Avoids pre-functionalization. unito.it | Pd-catalysed reactions in aqueous media. unito.it |

| Energy Efficiency | Lowers energy consumption; Reduces operational costs and carbon footprint. unito.it | Microwave-assisted synthesis; Development of highly active, low-temperature catalysts. unito.itnih.gov |

| One-Pot Synthesis | Minimizes solvent use and waste; Improves overall process efficiency. rsc.org | Coupling multiple reaction steps without intermediate isolation. rsc.org |

| Recyclable Catalysts | Reduces catalyst waste and cost; Enhances sustainability. researchgate.net | Heterogenized catalysts; Cyclodextrin-tagged catalysts for aqueous reactions. researchgate.net |

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

Beyond improving its synthesis, future research will delve into uncovering new reactions and transformations for this compound, expanding its utility as a synthetic building block. While reactions like electrophilic substitution on the thiophene ring and nucleophilic substitution on the benzoyl group are known, the focus is shifting towards more innovative catalytic cycles.

Advanced Cross-Coupling Reactions: While Suzuki and Stille couplings are established methods, there is ongoing research to expand the scope and efficiency of these reactions for highly functionalized or sterically hindered substrates. nih.gov This includes developing novel palladium, nickel, or copper catalysts that offer greater tolerance to a wider range of functional groups.

C-H Bond Activation: Directly functionalizing the C-H bonds of the thiophene or difluorophenyl rings is a major frontier. pitt.edu This allows for the introduction of new substituents in a highly controlled and efficient manner, bypassing classical multi-step synthetic sequences.

Cycloaddition Reactions: The thiophene core and the benzoyl group can participate in various cycloaddition reactions. For instance, exploring [3+2]-cycloadditions with thiocarbonyl ylides, potentially promoted by high pressure, could lead to the synthesis of novel polycyclic and heterocyclic structures derived from the thiophene core. chemistryviews.org High-pressure conditions can enable transformations that are difficult under thermal activation, especially for sterically hindered substrates. chemistryviews.org

Photocatalysis and Electrocatalysis: The use of light or electricity to drive reactions represents a sustainable and powerful approach. Future work could explore the photocatalytic functionalization of this compound or its use in electrosynthesis, offering alternative and highly selective reaction pathways.

Rational Design of Next-Generation Functional Materials with Tailored Properties

The distinct electronic properties imparted by the fluorine atoms and the π-conjugated thiophene ring make this compound an excellent scaffold for designing advanced functional materials. smolecule.com The future in this domain lies in the precise, bottom-up design of molecules to achieve specific, targeted properties.

Organic Electronics: This compound is a promising building block for organic semiconductors. smolecule.com By incorporating it into polymers or larger conjugated systems, researchers can fine-tune the electronic and optical properties of materials for applications in:

Organic Light-Emitting Diodes (OLEDs): The difluorobenzoyl group can be used to modulate the energy levels (HOMO/LUMO) of the material, enabling the design of efficient emitters with specific colors.

Organic Photovoltaics (OPVs): As part of donor-acceptor copolymers, this unit can influence the bandgap and charge transport properties, which are critical for solar cell efficiency. nih.gov

Field-Effect Transistors (FETs): The inherent properties of thiophene derivatives are conducive to creating materials with good charge mobility for use in organic transistors.

Fluorophores and Sensors: The rigid, conjugated structure can be chemically modified to create novel fluorophores. By strategically adding different functional groups, it is possible to dramatically shift the emission wavelength across the visible spectrum. unito.it This tailored optical response makes these derivatives promising candidates for chemical sensors, where binding to a specific analyte could induce a change in fluorescence.

Corrosion Inhibitors: Thiophene derivatives can form protective layers on metal surfaces. smolecule.com Future research could focus on designing and synthesizing derivatives of this compound that offer superior corrosion inhibition, particularly for use in harsh industrial environments.

| Application Area | Design Strategy | Target Properties |

| Organic Electronics | Incorporation into conjugated polymers; Modification of donor-acceptor character. nih.govsmolecule.com | Tunable bandgap; High charge mobility; Specific emission wavelengths. |

| Fluorophores/Sensors | Attachment of various functional groups to the core structure. unito.it | Emission across the visible spectrum; High quantum yield; Sensitivity to specific analytes. unito.it |

| Corrosion Inhibition | Formulation into protective coatings; Molecular design for strong surface adsorption. smolecule.com | Enhanced barrier properties; Reduced corrosion rates on metals. smolecule.com |

High-Throughput Synthesis and Screening Methodologies for Chemical Library Development

To fully unlock the potential of the this compound scaffold, particularly in medicinal chemistry and materials discovery, researchers are turning to high-throughput methods. These approaches enable the rapid synthesis and evaluation of large numbers of related compounds, known as chemical libraries.

Automated Synthesis: The use of automated synthesis platforms, such as robotic systems, can dramatically accelerate the creation of analog libraries. pitt.edu These systems can perform repetitive reaction sequences, purifications, and analyses with minimal human intervention, allowing for the efficient exploration of a wide chemical space around the core structure.